Tert-butyl 2-(aminomethyl)furan-3-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with an aminomethyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate aminomethylating agents and tert-butyl esterifying agents. One common method involves the use of furan-3-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl alcohol in the presence of a base such as pyridine to form the tert-butyl ester. Finally, the aminomethyl group is introduced via a nucleophilic substitution reaction using formaldehyde and ammonium chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Aminomethylfuran derivatives.
Substitution: Furan-3-carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)furan-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring can interact with biological macromolecules, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the aminomethyl and tert-butyl ester groups.
Furan-3-carboxylic acid: Similar structure but lacks the aminomethyl and tert-butyl ester groups.
2-(Aminomethyl)furan: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 2-(aminomethyl)furan-3-carboxylate is unique due to the presence of both the aminomethyl group and the tert-butyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-5H,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDDHSSHTWNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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